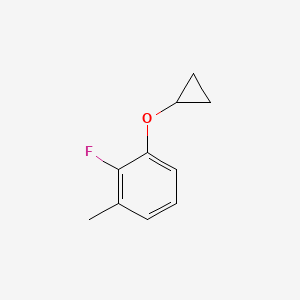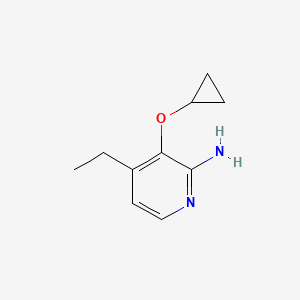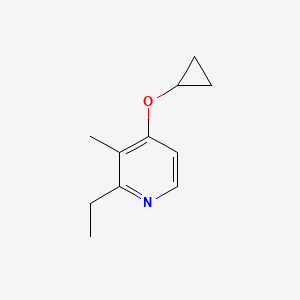![molecular formula C15H21N3O4 B14836121 Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, an acetylamino group, and a formylpyridinyl group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(acetylamino)-6-formylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Wirkmechanismus
The mechanism of action of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar carbamate structure but lacks the formyl and acetylamino groups, resulting in different chemical properties and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group instead of the pyridinyl group, leading to different reactivity and uses.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: This compound has an aminophenoxy group, which imparts different chemical and biological properties compared to the formylpyridinyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H21N3O4 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-acetamido-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(20)17-13-8-11(7-12(9-19)18-13)5-6-16-14(21)22-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,21)(H,17,18,20) |
InChI-Schlüssel |
VAQOTGCQTYBVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


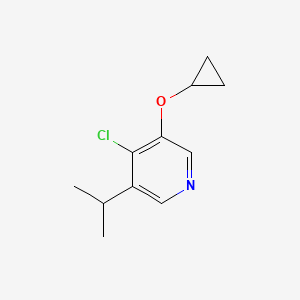
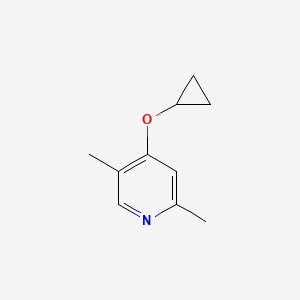
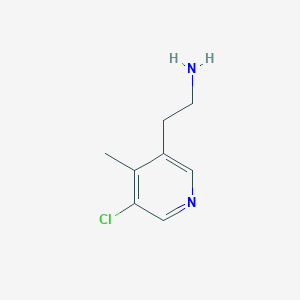
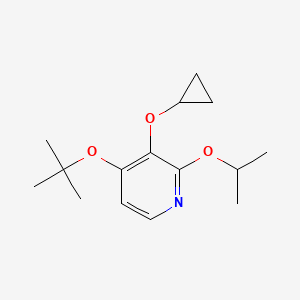
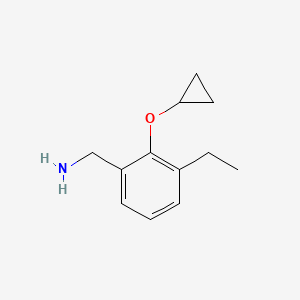
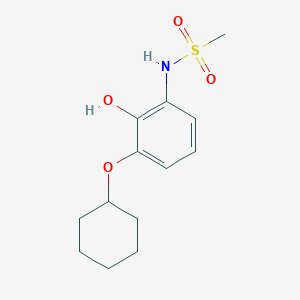
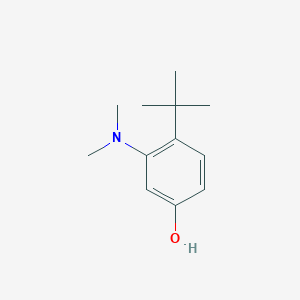
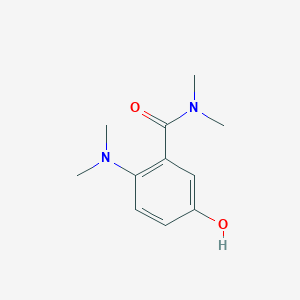
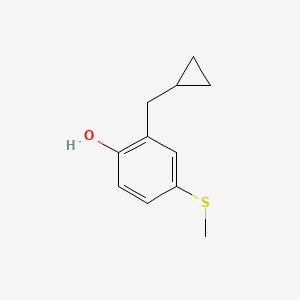
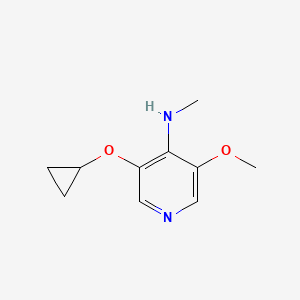
![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
